molecular formula C14H17N3O2S B2510694 N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351662-29-7

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2510694
CAS No.: 1351662-29-7
M. Wt: 291.37
InChI Key: CNRVCXZFTVZBNW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Attachment of Cyclopropyl Group: The cyclopropyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the coupling of the benzothiazole derivative with N-cyclopropyl-2-aminoacetamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides

Uniqueness

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties

Biological Activity

N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₂N₄O₄S₂
  • Molecular Weight : 434.5 g/mol

The compound's biological activity can be attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : Research indicates that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are crucial in regulating cell death .
  • Autophagy Modulation : In addition to apoptosis, the compound has been shown to promote autophagy, a process that can lead to cell death in cancer cells. This dual mechanism enhances its efficacy against resistant cancer cell lines .
  • JAK/STAT Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the Janus kinase (JAK) signaling pathway, which is critical for immune response and has implications in autoimmune diseases.

Biological Activity in Cancer Research

Recent studies highlight the effectiveness of this compound against various cancer types:

  • In Vitro Studies : The compound exhibits potent cytotoxicity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. It has shown IC50 values in the low micromolar range, indicating strong efficacy .
  • In Vivo Efficacy : In mouse xenograft models, treatment with this compound resulted in significant tumor growth reduction compared to control groups. The pharmacokinetic profile suggests good absorption and distribution within the body .

Therapeutic Applications

The potential applications of this compound extend beyond oncology:

  • Cancer Treatment : Given its ability to induce apoptosis and autophagy, it is being explored as a treatment option for various cancers, particularly those resistant to conventional therapies.
  • Autoimmune Diseases : Its mechanism of action involving JAK inhibition positions it as a candidate for treating autoimmune conditions by modulating immune responses.

Data Table of Biological Activities

Activity TypeCancer TypeIC50 (µM)Mechanism of Action
CytotoxicityMelanoma5.0Apoptosis induction
CytotoxicityPancreatic Cancer4.5Apoptosis and autophagy
CytotoxicityChronic Myeloid Leukemia6.0Apoptosis induction
ImmunomodulationAutoimmune DiseasesN/AJAK/STAT pathway inhibition

Case Studies

  • Study on Melanoma Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptosis markers in A375 melanoma cells, indicating its potential as an effective therapeutic agent against melanoma .
  • Pancreatic Cancer Research : In another study focused on pancreatic cancer cell lines, the compound showed a remarkable ability to reduce cell viability and induce cell death through both apoptotic and autophagic pathways .

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17(8-12(18)15-9-6-7-9)14-16-13-10(19-2)4-3-5-11(13)20-14/h3-5,9H,6-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRVCXZFTVZBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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